molecular formula C5H7ClN4 B033230 6-Chloro-2-methylpyrimidine-4,5-diamine CAS No. 933-80-2

6-Chloro-2-methylpyrimidine-4,5-diamine

Cat. No. B033230
CAS RN: 933-80-2
M. Wt: 158.59 g/mol
InChI Key: SGPFPRGCGZLZPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 6-Chloro-2-methylpyrimidine-4,5-diamine involves multiple steps, including cyclization and chlorination reactions. For instance, Lei-ming (2012) reported the synthesis of 4,6-Dichloro-2-methylpyrimidine, an important intermediate for synthetic anticancer drugs, via cyclization of acetamidine hydrochloride and dimethyl malonate followed by chlorination with phosphorus oxychloride under optimized conditions (Guo Lei-ming, 2012).

Molecular Structure Analysis

The molecular structure of compounds closely related to 6-Chloro-2-methylpyrimidine-4,5-diamine has been elucidated through various spectroscopic and crystallographic techniques. For example, Guo et al. (2007) described the crystal structure of a similar compound, revealing the disordered arrangement of the chlorine atom and methyl group, providing insight into the molecular conformation and intermolecular interactions (Guo et al., 2007).

Scientific Research Applications

  • Pharmaceuticals

    • Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity .
    • They exhibit a range of pharmacological effects including antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
    • For example, imatinib, Dasatinib and nilotinib are pyrimidine-based drugs and well established treatments for leukemia .
    • The methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .
    • The outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .
  • Agrochemicals

    • Pyrimidine derivatives are used in agrochemicals .
    • The specific application, methods of application or experimental procedures, and outcomes obtained are not provided in the source .
  • Dyestuffs

    • Pyrimidine derivatives are used in dyestuffs .
    • The specific application, methods of application or experimental procedures, and outcomes obtained are not provided in the source .
  • Nitrification Inhibitor

    • 2-Amino-4-chloro-6-methylpyrimidine is a nitrification inhibitor .
    • The specific application, methods of application or experimental procedures, and outcomes obtained are not provided in the source .
  • Modulation of Myeloid Leukemia

    • Pyrimidine derivatives, such as imatinib, Dasatinib and nilotinib, are well-established treatments for leukemia .
    • The specific application, methods of application or experimental procedures, and outcomes obtained are not provided in the source .
  • Treatment of Breast Cancer and Idiopathic Pulmonary Fibrosis

    • Pyrimidine derivatives have been reported to be effective in the treatment of breast cancer and idiopathic pulmonary fibrosis .
    • The specific application, methods of application or experimental procedures, and outcomes obtained are not provided in the source .
  • Antimicrobial

    • Pyrimidine derivatives have been reported to exhibit antimicrobial activity .
    • The specific application, methods of application or experimental procedures, and outcomes obtained are not provided in the source .
  • Antifungal

    • Pyrimidine derivatives have been reported to exhibit antifungal activity .
    • The specific application, methods of application or experimental procedures, and outcomes obtained are not provided in the source .
  • Antiparasitic

    • Pyrimidine derivatives have been reported to exhibit antiparasitic activity .
    • The specific application, methods of application or experimental procedures, and outcomes obtained are not provided in the source .
  • Diuretic

    • Pyrimidine derivatives have been reported to exhibit diuretic activity .
    • The specific application, methods of application or experimental procedures, and outcomes obtained are not provided in the source .
  • Antitumor

    • Pyrimidine derivatives have been reported to exhibit antitumor activity .
    • The specific application, methods of application or experimental procedures, and outcomes obtained are not provided in the source .
  • Antifilarial

    • Pyrimidine derivatives have been reported to exhibit antifilarial activity .
    • The specific application, methods of application or experimental procedures, and outcomes obtained are not provided in the source .

Safety And Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H315, and H319. The precautionary statements are P261 and P305+P351+P338 .

Relevant Papers Unfortunately, the search results did not provide specific papers related to 6-Chloro-2-methylpyrimidine-4,5-diamine .

properties

IUPAC Name

6-chloro-2-methylpyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4/c1-2-9-4(6)3(7)5(8)10-2/h7H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPFPRGCGZLZPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344053
Record name 6-chloro-2-methylpyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methylpyrimidine-4,5-diamine

CAS RN

933-80-2
Record name 6-chloro-2-methylpyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 200 mL stainless steel Parr vessel was loaded with 5-amino-4,6-dichloro-2-methylpyrimidine (7.2 g, 40 mmol) and 2 M ammonia in isopropanol (100 mL), and then was sealed and heated at 150° C. for 16 h. HPLC analysis indicated complete conversion. The mixture was concentrated in vacuo, and the residue was suspended in a mixture of H2O (10 mL) and isopropanol (35 mL). This was stirred at 50° C. for 1 h and then was cooled to room temperature. The precipitate was collected by suction filtration, washed sparingly with isopropanol, then air dried on the filter to afford 6-chloro-4,5-diamino-2-methylpyrimidine (5.8 g, 91%) as a brown powder, which was used without further purification in the next step.
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Synthesis routes and methods II

Procedure details

2-Methyl-4,6-dichloro-5-aminopyrimidine (Aldrich, 1.05 g) and ammonium hydroxide (3.0 mL, J. T. Baker, Phillipsburg, N.J., 28.0%-30.0%) were placed in a microwave vial. The vial was sealed and heated in a CEM microwave reactor (CEM Corporation, Matthews, N.C.) at 120° C. and 40 Watts for 25 minutes. The reaction was cooled to room temperature. This procedure was repeated a total of nine times using the following amounts of 2-methyl-4,6-dichloro-5-aminopyrimidine under the same reaction conditions:
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